(R)-CPP (R)-CPP Highly potent, competitive NMDA antagonist; more active enantiomer of (RS)-CPP. (Ki values are 0.04, 0.3, 0.6 and 2.0 μM at NR1/NR2A, NR1/NR2B, NR1/NR2C and NR1/NR2D, respectively). Soluble in 1 ml water to give specified mM/ml concentration.
Highly potent, competitive NMDA antagonist; more active enantiomer of (RS)-CPP. (Ki values are 0.04 (NR1/NR2A), 0.3 (NR1/NR2B), 0.6 (NR1/NR2C) and 2.0 μM (NR1/NR2D)). Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
(R)-CPP is an NMDA receptor antagonist (Ki = 0.14 µM). It binds to NMDA receptors containing GluN2A, GluN2B, GluN2C, and GluN2D subunits with Ki values of 0.04, 0.3, 0.6, and 2 µM, respectively. It inhibits depolarization induced by NMDA in isolated hemisected frog spinal cord (pA2 = 6.56) and NMDA-induced sodium efflux from rat brain slices (pA2 = 6.2). (R)-CPP inhibits the clonic phase of sound-induced seizures in DBA/2 mice (ED50 = 65.8 µmol/kg) and the myoclonic phase of stroboscopic-induced seizures in P. papio photosensitive baboons (ED50 = 127 µmol/kg).

Brand Name: Vulcanchem
CAS No.: 126453-07-4
VCID: VC21198132
InChI: InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)/t7-/m1/s1
SMILES: C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O
Molecular Formula: C8H17N2O5P
Molecular Weight: 252.20 g/mol

(R)-CPP

CAS No.: 126453-07-4

Cat. No.: VC21198132

Molecular Formula: C8H17N2O5P

Molecular Weight: 252.20 g/mol

* For research use only. Not for human or veterinary use.

(R)-CPP - 126453-07-4

Specification

Description Highly potent, competitive NMDA antagonist; more active enantiomer of (RS)-CPP. (Ki values are 0.04, 0.3, 0.6 and 2.0 μM at NR1/NR2A, NR1/NR2B, NR1/NR2C and NR1/NR2D, respectively). Soluble in 1 ml water to give specified mM/ml concentration.
Highly potent, competitive NMDA antagonist; more active enantiomer of (RS)-CPP. (Ki values are 0.04 (NR1/NR2A), 0.3 (NR1/NR2B), 0.6 (NR1/NR2C) and 2.0 μM (NR1/NR2D)). Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
(R)-CPP is an NMDA receptor antagonist (Ki = 0.14 µM). It binds to NMDA receptors containing GluN2A, GluN2B, GluN2C, and GluN2D subunits with Ki values of 0.04, 0.3, 0.6, and 2 µM, respectively. It inhibits depolarization induced by NMDA in isolated hemisected frog spinal cord (pA2 = 6.56) and NMDA-induced sodium efflux from rat brain slices (pA2 = 6.2). (R)-CPP inhibits the clonic phase of sound-induced seizures in DBA/2 mice (ED50 = 65.8 µmol/kg) and the myoclonic phase of stroboscopic-induced seizures in P. papio photosensitive baboons (ED50 = 127 µmol/kg).

CAS No. 126453-07-4
Molecular Formula C8H17N2O5P
Molecular Weight 252.20 g/mol
IUPAC Name (2R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid
Standard InChI InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)/t7-/m1/s1
Standard InChI Key CUVGUPIVTLGRGI-SSDOTTSWSA-N
Isomeric SMILES C1CN(C[C@@H](N1)C(=O)O)CCCP(=O)(O)O
SMILES C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O
Canonical SMILES C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O

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